2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features both a piperidine and a tetrahydroisoquinoline moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 2-methyl-1,2,3,4-tetrahydroisoquinoline and piperidine can be catalyzed by a strong acid such as hydrochloric acid or sulfuric acid. The reaction typically requires heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or rhodium, can enhance the efficiency of the synthesis. Additionally, solvent selection and purification steps are crucial to obtaining a high-purity product suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be synthesized using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, sodium borohydride, hydrogen gas.
Substitution: Thionyl chloride, phosphorus tribromide, anhydrous conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced derivatives with saturated bonds.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or antipsychotic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing physiological responses. The exact pathways and targets depend on the specific pharmacological application being investigated.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the piperidine moiety, resulting in different pharmacological properties.
2-Methyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the piperidine ring, leading to variations in biological activity.
Piperidine: A simpler structure that serves as a precursor in the synthesis of more complex compounds like 2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline.
Uniqueness
This compound is unique due to the combination of the piperidine and tetrahydroisoquinoline rings, which confer distinct pharmacological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-methyl-1-piperidin-4-yl-3,4-dihydro-1H-isoquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-17-11-8-12-4-2-3-5-14(12)15(17)13-6-9-16-10-7-13/h2-5,13,15-16H,6-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHSWXZQRBFJRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2C1C3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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